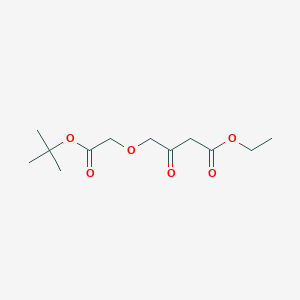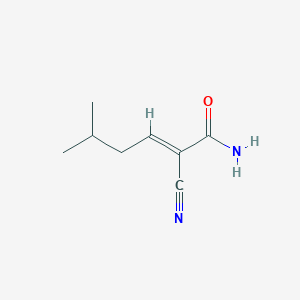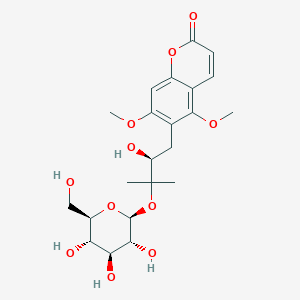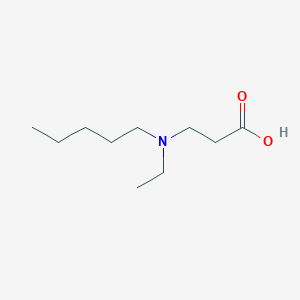
N-Ethyl-N-pentyl-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-pentyl-beta-alanine is a derivative of beta-alanine, an amino acid that is commonly found in various biological systems This compound is characterized by the presence of ethyl and pentyl groups attached to the nitrogen atom of the beta-alanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-pentyl-beta-alanine can be achieved through several methods. One common approach involves the alkylation of beta-alanine with ethyl and pentyl halides in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of dendrimeric intermediates. These intermediates can be synthesized using a pentaerythritol core, which allows for the attachment of branched arms. The resulting dendrimers can then be used to obtain N-alkyl-beta-amino acids and their esters in a one-pot reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-pentyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-alanine derivatives, which can have different functional groups attached to the nitrogen atom.
Applications De Recherche Scientifique
N-Ethyl-N-pentyl-beta-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and other biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism by which N-Ethyl-N-pentyl-beta-alanine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes involved in the biosynthesis of coenzyme A, leading to the formation of ethyldethiacoenzyme A. This compound can then interfere with cellular processes by inhibiting the activity of key enzymes .
Comparaison Avec Des Composés Similaires
N-Ethyl-N-pentyl-beta-alanine can be compared with other similar compounds, such as:
N-Methyl-N-pentyl-beta-alanine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-butyl-beta-alanine: Similar structure but with a butyl group instead of a pentyl group.
N-Ethyl-N-pentyl-glycine: Similar structure but with glycine instead of beta-alanine.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
3-[ethyl(pentyl)amino]propanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8-11(4-2)9-7-10(12)13/h3-9H2,1-2H3,(H,12,13) |
Clé InChI |
JVSVAMUJKXOMIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
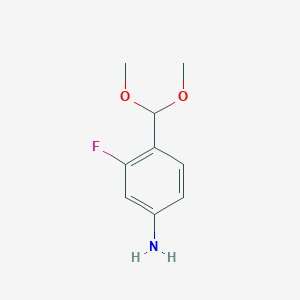
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)
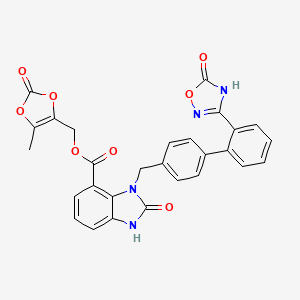

![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
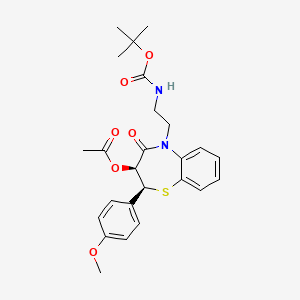

![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
